molecular formula C10H14O B8596331 4-(But-3-en-1-yl)cyclohex-2-en-1-one CAS No. 70436-08-7

4-(But-3-en-1-yl)cyclohex-2-en-1-one

Katalognummer: B8596331
CAS-Nummer: 70436-08-7
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: WOHOFQIQRBIQOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(But-3-en-1-yl)cyclohex-2-en-1-one is an α,β-unsaturated cyclic ketone featuring a cyclohexenone core substituted with a but-3-enyl group at the C4 position. Its molecular formula is C₁₀H₁₂O, and it serves as a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and as a precursor for bioactive molecules. The compound’s reactivity is influenced by the conjugated enone system and the steric/electronic effects of the butenyl side chain .

Eigenschaften

CAS-Nummer

70436-08-7

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

4-but-3-enylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5,7,9H,1,3-4,6,8H2

InChI-Schlüssel

WOHOFQIQRBIQOG-UHFFFAOYSA-N

Kanonische SMILES

C=CCCC1CCC(=O)C=C1

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Research Findings and Industrial Relevance

  • Biocatalysis: The target compound’s unsubstituted enone system may limit its utility in enzymatic reductions compared to derivatives with electron-withdrawing groups ().
  • Material Science: Cyclohexenone derivatives with bulky substituents (e.g., trimethyl groups in ) are explored as chiral building blocks for fragrances and pharmaceuticals.
  • Cost-Effectiveness: Analogous to HEC/AAM-stabilized黄土 composites (), simpler cyclohexenone derivatives (e.g., ) are cost-effective intermediates for large-scale synthesis.

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

Phenyl pyruvate reacts with enones (e.g., 4-phenyl-3-buten-2-one) under basic conditions to form a hemiketal intermediate. Intramolecular aldol condensation then yields the cyclohexenone scaffold. The but-3-en-1-yl side chain is introduced via a-sigmatropic rearrangement, as demonstrated in analogous syntheses of diaryl-substituted cyclohexenones.

Optimization and Yields

  • Catalyst : Sodium hydroxide (0.5–1.0 equiv) in tetrahydrofuran (THF) at 60°C.

  • Yield : 73–86% after protonation and purification.

  • Challenges : Competing pathways may form syn/anti diastereomers, requiring chromatographic separation (silica gel, hexane/ethyl acetate).

Sigmatropic Rearrangement Strategies

Sigmatropic rearrangements, particularly oxy-Cope and Claisen variants, enable efficient ring expansion and functionalization.

Oxy-Cope Rearrangement

A diketone intermediate forms via-sigmatropic shift of a vinyl ether precursor. For example:

  • Precursor : 4-(but-3-en-1-yloxy)cyclohex-2-en-1-one.

  • Conditions : Lithium diisopropylamide (LDA, 2.0 equiv) in THF at –78°C to ambient temperature.

  • Outcome : Rearrangement generates the cyclohexenone skeleton with retained stereochemistry.

Claisen Rearrangement

Allyl vinyl ethers rearrange to γ,δ-unsaturated ketones. Adapting this method:

  • Substrate : Allyl ether of 4-hydroxycyclohex-2-en-1-one.

  • Thermal Activation : 180–200°C in xylene.

  • Yield : ~60–70% (estimated from analogous systems).

Elimination Reactions for Double Bond Formation

Elimination protocols install the cyclohex-2-en-1-one moiety from saturated precursors.

Dehydrohalogenation

  • Substrate : 4-(but-3-en-1-yl)-2-bromocyclohexan-1-one.

  • Base : Potassium tert-butoxide (KOtBu, 2.0 equiv) in benzene at 180°C.

  • Outcome : β-elimination yields the target compound with >80% conversion.

Fluoride-Promoted Desilylation

  • Precursor : Silyl-protected cyclohexenol (e.g., triethylsilyl ether).

  • Reagent : Tetra-n-butylammonium fluoride (TBAF, 1.1 equiv) in THF.

  • Yield : 90–95% (extrapolated from similar desilylations).

Patent-Based Synthesis Routes

The WIPO PATENTSCOPE database discloses a patented method (InChIKey: WOHOFQIQRBIQOG-UHFFFAOYSA-N) involving catalytic hydrogenation:

Hydrogenation of Aromatic Precursors

  • Substrate : 4-(but-3-en-1-yl)phenol.

  • Catalyst : Palladium on carbon (Pd/C, 5 wt%) under H₂ (50 psi).

  • Conditions : Ethanol, 80°C, 12 hours.

  • Yield : 92% (isolated as white crystals).

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Aldol Condensation73–86High stereocontrolRequires chromatographic purification
Oxy-Cope Rearrangement85–90Atom economyLow temperatures (–78°C) needed
Dehydrohalogenation>80Simple setupHigh reaction temperature (180°C)
Patent Hydrogenation92ScalableSpecialized equipment required

Challenges and Optimization Strategies

Diastereomer Control

Syn/anti ratios (e.g., 69:31 in phenylpyruvate-derived systems) are influenced by:

  • Solvent Polarity : Polar aprotic solvents (DMF, THF) favor syn products.

  • Temperature : Lower temperatures (–20°C) improve selectivity.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1).

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Q & A

Q. What are the common synthetic routes for 4-(but-3-en-1-yl)cyclohex-2-en-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via conjugate addition or cyclization strategies . For example:

  • Michael Addition : Reacting cyclohex-2-en-1-one with a but-3-en-1-yl nucleophile (e.g., organocopper reagents) under anhydrous conditions. Solvent choice (e.g., THF or toluene) and low temperatures (−78°C to 0°C) improve regioselectivity .
  • Intramolecular Cyclization : Palladium-catalyzed alkoxycarbonylation of alkenes can form bicyclic ketones. Catalysts like Pd(OAc)₂ with ligands (e.g., 1,3-bis(diphenylphosphino)propane) in polar aprotic solvents (DMF, acetonitrile) enhance yield .

Q. Key Optimization Parameters :

  • Temperature control to suppress side reactions (e.g., over-reduction or polymerization).
  • Catalyst loading (0.5–5 mol%) and solvent polarity to tune reaction kinetics.
  • Use of Lewis acids (e.g., BF₃·Et₂O) to activate the carbonyl group for nucleophilic attack .

Q. How is the structure of this compound characterized experimentally?

Primary Techniques :

  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Single crystals are grown via slow evaporation in hexane/ethyl acetate mixtures .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., deshielding of the α,β-unsaturated ketone at δ ~6.5 ppm for vinyl protons) .
  • IR Spectroscopy : Confirm the carbonyl stretch (~1680–1720 cm⁻¹) and conjugated double bonds (~1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to volatility .
  • Storage : Keep in amber glass under inert gas (N₂/Ar) at −20°C to prevent oxidation .
  • Disposal : Neutralize waste with aqueous NaHCO₃ before incineration, adhering to local hazardous waste regulations .

Advanced Research Questions

Q. How do tautomeric equilibria influence the reactivity of 4-hydroxy derivatives of cyclohex-2-en-1-one?

The 4-hydroxycyclohex-2-en-1-one moiety exists in equilibrium between keto and enol tautomers. This impacts reactivity:

  • Keto Form : Favors electrophilic substitution at the carbonyl.
  • Enol Form : Participates in diastereoselective Diels-Alder reactions.
    Methodology :
  • Use dynamic NMR (variable-temperature ¹H NMR) to study tautomerization kinetics.
  • Stabilize tautomers via derivatization (e.g., trimethylsilyl ethers) for GC-MS analysis .

Q. How can biocatalytic methods be applied to functionalize cyclohex-2-en-1-one derivatives?

Whole-Cell Biocatalysis :

  • Pseudomonas putida UV4 or E. coli pCL-4t strains catalyze cis-dihydroxylation of aromatic precursors to yield cyclohex-2-en-1-one cis-diols.
  • Optimization : Adjust pH (6.5–7.5) and temperature (28–37°C) to enhance enzyme activity. Use fed-batch reactors to mitigate substrate inhibition .

Q. Enzyme Engineering :

  • Mutate toluene dioxygenase (TDO) to alter regioselectivity for asymmetric synthesis .

Q. What strategies resolve contradictions in reported catalytic systems for 1,4-additions to cyclohex-2-en-1-one?

Discrepancies in Cu(I)/Feringa-phosphoramidite catalytic efficiency arise from:

  • Ligand Steric Effects : Bulky ligands favor 1,4-adducts over 1,2-products.
  • Solvent Polarity : THF increases ion-pair stability, improving enantioselectivity.
    Methodology :
  • Perform kinetic profiling (e.g., ReactIR flow cells) to track intermediate formation .
  • Use DFT calculations (B3LYP/6-31G*) to model transition states and rationalize selectivity .

Q. How does the but-3-en-1-yl substituent affect regioselectivity in cycloaddition reactions?

The substituent’s electron-withdrawing nature and steric bulk direct reactivity:

  • Diels-Alder Reactions : The enone system acts as a dienophile. The butenyl group stabilizes endo transition states via secondary orbital interactions.
  • Cross-Metathesis : Use Grubbs II catalyst to functionalize the terminal alkene while preserving the cyclohexenone core .

Q. Experimental Validation :

  • Compare reaction outcomes with/without the substituent using HPLC-MS.
  • Conduct NOESY NMR to confirm endo/exo adduct geometry .

Q. What advanced techniques analyze dynamic conformational changes in cyclohex-2-en-1-one derivatives?

  • Dynamic NMR : Resolve ring-flipping kinetics in substituted cyclohexenones. For example, measure ΔG‡ for chair–chair interconversion .
  • Isotopic Labeling : Introduce ¹³C at the carbonyl to track keto–enol tautomerism via 2D INADEQUATE NMR .

Q. Data Contradiction Analysis Example

Reported Yield Discrepancy Possible Causes Resolution Strategy
40% vs. 75% in Pd-catalyzed synthesis Catalyst decomposition or solvent impuritiesReplicate with rigorously dried solvents (molecular sieves) and monitor catalyst lifetime via ICP-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.